4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid is an organic compound that features a unique structural framework combining a dibenzo[b,d]furan moiety with a benzoic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 264.26 g/mol. The compound is characterized by its potential reactivity due to the presence of the dibenzo[b,d]furan unit, which is known for its electron-rich nature, making it suitable for electrophilic aromatic substitution reactions.
The chemical reactivity of 4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid can be attributed to its functional groups. The dibenzo[b,d]furan moiety allows for various electrophilic aromatic substitution reactions, while the carboxylic acid group can participate in nucleophilic acyl substitution and esterification reactions. Additionally, the compound may undergo oxidation and reduction reactions under specific conditions, which can lead to the formation of derivatives with altered biological and chemical properties .
Research indicates that compounds derived from dibenzo[b,d]furan structures exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique combination of the dibenzo[b,d]furan and benzoic acid functionalities in 4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid suggests that it may possess similar bioactive properties. Studies have shown that related compounds demonstrate effectiveness against various pathogens and cancer cell lines, indicating potential therapeutic applications .
The synthesis of 4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid typically involves multi-step organic synthesis techniques. One common approach includes:
4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid has potential applications in various fields:
Interaction studies involving 4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid are crucial for understanding its biological mechanisms. Molecular docking studies suggest that this compound may interact with specific biological targets, such as enzymes or receptors involved in disease pathways. These interactions can provide insights into its efficacy and potential side effects when used therapeutically . Further experimental validation through in vitro and in vivo studies is necessary to confirm these interactions.
Several compounds share structural features with 4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid, allowing for comparative analysis:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Dibenzo[b,d]furan | Polycyclic Aromatic Hydrocarbon | Known for stability and electronic properties |
| 2-Dibenzofuran-2-yloxyacetic Acid | Carboxylic Acid Derivative | Exhibits different biological activity profiles |
| 4-Bromo-dibenzo[b,d]furan | Halogenated Dibenzo Compound | Enhanced reactivity due to bromine substitution |
| 5-Methyl-dibenzo[b,d]furan | Methylated Dibenzo Compound | Alters solubility and potential biological effects |
The uniqueness of 4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid lies in its combination of functionalities that potentially lead to distinct chemical reactivity and biological activity compared to these similar compounds. Further research is needed to fully understand its properties and applications across various fields .
The compound 4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid represents a complex aromatic system incorporating both dibenzofuran and benzoic acid structural moieties connected through a carbonyl linkage [1] [2]. The molecular formula has been definitively established as C₂₀H₁₂O₄, with a corresponding molecular weight of 316.31 g/mol [1] [2]. This molecular composition reflects the presence of twenty carbon atoms, twelve hydrogen atoms, and four oxygen atoms within the structure.
The Chemical Abstracts Service registry number for this compound is 798561-88-3, providing unambiguous identification in chemical databases [1] [2]. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as O=C(O)C1=CC=C(C(C2=CC=C3OC4=CC=CC=C4C3=C2)=O)C=C1, while the canonical Simplified Molecular Input Line Entry System format reads OC(=O)C1C=CC(=CC=1)C(=O)C1C=C2C(=CC=1)OC1=CC=CC=C21 [2].
The International Chemical Identifier string for 4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid is InChI=1S/C20H12O4/c21-19(12-5-7-13(8-6-12)20(22)23)14-9-10-18-16(11-14)15-3-1-2-4-17(15)24-18/h1-11H,(H,22,23), with the corresponding International Chemical Identifier Key being LREWZRKWOZVAPW-UHFFFAOYSA-N [2]. These standardized identifiers ensure precise molecular recognition across different chemical information systems.
Table 1. Molecular Formula and Weight Validation for 4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₂O₄ |
| Molecular Weight (g/mol) | 316.31 |
| CAS Number | 798561-88-3 |
| SMILES Code | O=C(O)C1=CC=C(C(C2=CC=C3OC4=CC=CC=C4C3=C2)=O)C=C1 |
| Canonical SMILES | OC(=O)C1C=CC(=CC=1)C(=O)C1C=C2C(=CC=1)OC1=CC=CC=C21 |
| InChI | InChI=1S/C20H12O4/c21-19(12-5-7-13(8-6-12)20(22)23)14-9-10-18-16(11-14)15-3-1-2-4-17(15)24-18/h1-11H,(H,22,23) |
| InChI Key | LREWZRKWOZVAPW-UHFFFAOYSA-N |
The molecular architecture consists of a dibenzofuran core system attached to a benzoic acid moiety through a ketone bridge [1]. This structural arrangement places the compound within the broader category of aromatic carboxylic acid derivatives, specifically those containing fused ring systems . The presence of both electron-rich dibenzofuran and electron-withdrawing carboxylic acid functionalities creates a molecule with distinctive electronic properties that influence its physical and chemical behavior.
The solubility characteristics of 4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid in organic solvents can be predicted based on the well-established solubility patterns of structurally related aromatic carboxylic acids and dibenzofuran derivatives [4] [5] [6]. Carboxylic acids generally demonstrate good solubility in organic solvents such as ethanol, toluene, and diethyl ether due to their ability to form hydrogen bonds and engage in favorable intermolecular interactions [5] [6].
Polar aprotic solvents, including dimethyl sulfoxide and dimethyl formamide, are expected to provide excellent solubility for this compound [4] [7] [8]. Similar aromatic carboxylic acids exhibit solubility values of approximately 10 to 30 mg/mL in dimethyl sulfoxide and dimethyl formamide [4] [7]. The high dielectric constants and strong solvation capabilities of these solvents make them particularly effective for dissolving compounds with both polar carboxylic acid groups and extended aromatic systems [8].
The dibenzofuran moiety contributes significant hydrophobic character to the molecule, as dibenzofuran itself is known to be soluble in nonpolar organic solvents but essentially insoluble in water [9] [10] [11]. This hydrophobic contribution from the fused ring system is expected to enhance solubility in moderately polar to nonpolar organic media while simultaneously reducing aqueous solubility to very low levels [10] [11].
Table 2. Predicted Solubility Behavior in Organic Media
| Solvent Type | Expected Solubility | Basis for Prediction |
|---|---|---|
| Polar aprotic solvents (DMSO, DMF) | High (>10-30 mg/mL) | Similar aromatic carboxylic acids |
| Polar protic solvents (Ethanol, Methanol) | Moderate to High | Hydrogen bonding capability |
| Nonpolar organic solvents (Toluene, Diethyl ether) | Moderate | General aromatic compound behavior |
| Water | Very Low (<1 mg/mL) | Large hydrophobic aromatic system |
| Dichloromethane | Moderate | Aromatic compounds solubility |
Polar protic solvents such as ethanol and methanol are anticipated to provide moderate to high solubility for 4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid [5] [6] [12]. The carboxylic acid functionality can engage in hydrogen bonding interactions with these solvents, facilitating dissolution despite the large aromatic framework [5] [12]. The solubility in such media would be intermediate between that observed in polar aprotic solvents and nonpolar systems.
In nonpolar organic solvents, the compound is expected to exhibit moderate solubility primarily driven by the extensive aromatic character of the dibenzofuran system [10] [11]. However, the presence of the polar carboxylic acid group may limit solubility in truly nonpolar media compared to purely hydrocarbon-based aromatics [5] [6].
Aqueous solubility is predicted to be extremely limited, likely falling below 1 mg/mL, due to the predominant hydrophobic character imparted by the large aromatic system [5] [6] [12]. This low water solubility is consistent with the behavior of other aromatic carboxylic acids containing extensive aromatic frameworks, where increasing molecular size and hydrophobic surface area dramatically reduce aqueous solubility [5] [12].
The thermal decomposition behavior of 4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid can be analyzed through comparison with structurally related compounds and established thermal degradation patterns of aromatic systems [13] [14] [15]. Dibenzofuran derivatives typically demonstrate excellent thermal stability, with thermal decomposition temperatures exceeding 380°C [13] [14]. Specifically, related dibenzofuran-based compounds exhibit thermal decomposition temperatures in the range of 380 to 418°C, indicating substantial thermal robustness [14].
The thermal stability of aromatic carboxylic acids varies considerably based on structural features, with decomposition temperatures typically ranging from 300 to 600°C [16] [15] [17]. The presence of aromatic ketone functionalities generally enhances thermal stability, with aromatic ketone compounds showing thermal decomposition temperatures above 388°C [13]. This enhanced stability arises from the delocalized electron systems that provide thermodynamic stabilization against thermal degradation [13].
Table 3. Thermal Decomposition Temperature Ranges for Related Aromatic Compounds
| Compound Class | Thermal Decomposition Temperature (°C) | Reference Source |
|---|---|---|
| Dibenzofuran derivatives | 380-418 | [14] |
| Benzoic acid derivatives | 300-600 | [15] [17] |
| Aromatic ketones | 388+ | [13] |
| Polyether ether ketone | 574-580 | [18] |
| Simple aromatic carboxylic acids | 400-500 | [16] [19] |
The thermal decomposition of aromatic carboxylic acids typically follows a multi-step mechanism involving initial decarboxylation followed by degradation of the aromatic framework [16] [15]. Biphenyl carboxylic acid derivatives, which share structural similarities with the target compound, undergo thermal decomposition at temperatures between 350 and 400°C, producing various aromatic fragments including fluorene, fluorenone, and biphenyl derivatives [15].
For compounds containing both dibenzofuran and carboxylic acid functionalities, the thermal decomposition process is expected to initiate with the loss of the carboxylic acid group, as this represents the thermodynamically weakest component of the molecular structure [16] [15]. The dibenzofuran core system would likely remain intact at moderate temperatures due to its inherent thermal stability, with complete decomposition requiring temperatures in excess of 400°C [13] [14].
The cross-conjugated nature of the aromatic system in 4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid is anticipated to provide enhanced thermal stability compared to simple aromatic carboxylic acids [20]. The extended aromatic framework distributes thermal energy across multiple resonance structures, thereby increasing the activation energy required for bond dissociation and thermal degradation [20] [21].
Diazonium Salt-Mediated Cyclization
The formation of dibenzofuran derivatives through diaryl ether cyclization represents one of the most established synthetic approaches for constructing the dibenzofuran core. The classical method involves the intramolecular cyclization of ortho-diazonium salts derived from diaryl ethers [1] [2]. This transformation proceeds through a free-radical cyclization mechanism, where the diazonium functionality serves as both an activating group and a leaving group.
The synthetic sequence typically begins with the preparation of nitro-diaryl ethers through nucleophilic aromatic substitution reactions between 1-iodo-2-nitrobenzene and phenolic derivatives [2]. These substrates undergo reduction to the corresponding anilines using zinc dust and ammonium chloride in methanol at elevated temperatures (80°C) [2]. The subsequent cyclization occurs after transformation of the amino function into diazonium salts, which are then heated with copper powder or palladium acetate to form the dibenzofuran ring system [2].
However, the conversion rates for this method remain modest, typically ranging from 6% to 28%, with the major side products being diaryl ethers resulting from the loss of the amino group [2]. The low yields represent a significant limitation for preparative applications, despite the method's historical importance in dibenzofuran synthesis.
Ullmann-Type Cyclization
A more practical approach involves Ullmann-type intramolecular carbon-oxygen bond formation using copper catalysis [3]. This method employs CuI in combination with 1,10-phenanthroline as a ligand system, achieving yields up to 97% for the formation of thieno[3,2-b]benzofuran derivatives [3]. The reaction proceeds under relatively mild conditions and demonstrates excellent functional group tolerance.
The effectiveness of the Ullmann cyclization has been demonstrated in the synthesis of highly fused heterocyclic systems, including compounds with up to six fused rings [3]. The fast intramolecular carbon-oxygen bond formation can be realized using an efficient catalytic combination of copper iodide and 1,10-phenanthroline, making this approach suitable for the construction of complex dibenzofuran-containing frameworks [3].
Palladium-Catalyzed Cyclization Methods
Palladium-catalyzed intramolecular cyclization of o-iododiaryl ethers under ligand-free conditions has emerged as another efficient pathway [4]. This method utilizes reusable Pd/C catalyst in dimethylacetamide (DMA) solvent, providing good yields and operational simplicity [4]. The synthesis of o-iododiaryl ethers can be achieved in one pot through sequential iodination and O-arylation of phenol under mild reaction conditions [4].
Cross-coupling approaches involving silylaryl triflates have also been developed [5]. These methods involve the reaction of o-iodophenols with silylaryl triflates in the presence of cesium fluoride to afford O-arylated products, which are subsequently cyclized using palladium catalysis to form dibenzofurans in good to excellent yields [5].
| Method | Starting Materials | Catalysts/Reagents | Typical Yields (%) | Reaction Conditions |
|---|---|---|---|---|
| Diazonium Salt Cyclization | ortho-Diazonium salts of diaryl ethers | Pd(OAc)₂, Cu powder, FeSO₄ | 6-79 | Reflux, 70-120°C |
| Ullmann Ether Cyclization | o-Iododiaryl ethers | Pd/C, CuI/1,10-phenanthroline | 70-97 | DMA, ligand-free, 80-130°C |
| Palladium-Catalyzed C-H Activation | o-Aryl phenols | Pd(OAc)₂, 3-nitropyridine, t-BuOOBz | 33-52 | 90°C, 18h, oxidative conditions |
Copper-Catalyzed Intramolecular O-Arylation
Copper-catalyzed intramolecular O-arylation represents a versatile and cost-effective approach for dibenzofuran synthesis [6] [7] [8]. The method typically employs copper(I) chloride as the catalyst in combination with various ligands and bases. Iron-catalyzed variants have also been developed, utilizing FeCl₃ and 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) as the catalyst system [6].
The copper-catalyzed approach demonstrates excellent efficiency with catalyst loadings as low as 0.5 mol% CuCl sufficient to catalyze intramolecular O-arylation of easily accessible 2-(2-bromobenzyl)cyclohexane-1,3-diones, providing corresponding products with yields ranging from 83% to 99% [8]. This methodology shows remarkable atom efficiency and environmental compatibility.
Mechanistic Considerations
The mechanism of copper-catalyzed O-arylation has been the subject of extensive investigation, with evidence supporting both radical and organometallic pathways [9]. Recent studies have demonstrated that the reaction can proceed through Cu(III) intermediates, particularly under thermal conditions [9]. However, photoinduced variants have provided evidence for radical pathways, where light exposure can generate aryl radicals that participate in the cyclization process [9].
The choice of reaction conditions significantly influences the mechanistic pathway. Under thermal conditions, the reaction typically proceeds through an organometallic mechanism involving oxidative addition, ligand exchange, and reductive elimination steps [9]. Photoinduced conditions, conversely, favor radical mechanisms where aryl radicals are generated from aryl halides and participate in intramolecular cyclization [10].
Palladium-Catalyzed O-Arylation
Palladium-catalyzed phenol-directed C-H activation coupled with C-O cyclization represents an advanced approach for dibenzofuran synthesis [11]. This method employs air as an oxidant and demonstrates that the turnover-limiting step is C-O reductive elimination rather than C-H activation [11]. The reaction tolerates various functional groups and provides complementary access to substituted dibenzofurans compared to traditional methods [11].
The synthetic utility of this approach has been demonstrated in the preparation of fluorescent dibenzofuran α-amino acids [12]. Two synthetic strategies have been developed: one involving O-arylation of tyrosine followed by palladium-catalyzed C-H activation and C-O cyclization, and another employing Negishi coupling of brominated dibenzofurans with organozinc reagents derived from 3-iodoalanine [12].
| Cyclization Type | Substrate Class | Key Conditions | Temperature (°C) | Yield Range (%) |
|---|---|---|---|---|
| Copper-Catalyzed | o-Halophenols | CuI, 1,10-phenanthroline, K₂CO₃ | 80-120 | 58-97 |
| Palladium-Catalyzed | Aryl triflates + o-iodophenols | Pd(OAc)₂, PCy₃, CsF, MeCN | 100 | 46-80 |
| Iron-Catalyzed | o-Iodophenols | FeCl₃, TMHD, base | 80 | 60-85 |
| Ligand-Free Pd/C | o-Iododiaryl ethers | Pd/C, DMA, 130°C | 130 | 70-95 |
| Photoinduced | o-Arylphenols | Electron transfer, hν | Room temp | Low-moderate |
Specific Application to 4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid
The synthesis of 4-(dibenzo[b,d]furan-2-carbonyl)benzoic acid has been accomplished through Friedel-Crafts acylation methodology [13]. The compound was prepared using phthalic anhydride and dibenzofuran under aluminum chloride catalysis, yielding the target molecule as a light yellow solid in 49% yield with a melting point of 178-180°C [13].
The synthetic procedure involves heating phthalic anhydride (1.48 g, 10.0 mmol) with anhydrous aluminum chloride (3.33 g, 25.0 mmol) in 1,2-dichloroethane, followed by dropwise addition of dibenzofuran (10.0 mmol) at 85°C for 4 hours [13]. The reaction mixture undergoes overnight stirring at room temperature before aqueous workup and acid-base extraction to isolate the desired product [13].
The spectroscopic characterization of 4-(dibenzo[b,d]furan-2-carbonyl)benzoic acid includes comprehensive ¹H and ¹³C NMR data. The ¹H NMR spectrum (400 MHz, CDCl₃) shows characteristic signals at δ 9.18 (s, br, 1H), 8.33 (s, 1H), 8.06 (d, J = 7.9 Hz, 1H), and additional aromatic protons in the 7.35-7.80 ppm region [13]. The ¹³C NMR spectrum (101 MHz, CDCl₃) displays key carbonyl carbons at δ 196.4 and 170.7, along with aromatic carbons spanning the 111.7-159.1 ppm range [13].
| Property | Value |
|---|---|
| CAS Number | 56260-28-7 |
| Molecular Formula | C₁₉H₁₂O₄ |
| Molecular Weight | 304.3 |
| Physical Appearance | Light yellow solid |
| Melting Point (°C) | 178-180 |
| Yield (%) | 49 |
| Rf Value | 0.50 (PE/EA/AcOH = 1:1:0.02) |
| Synthesis Method | Friedel-Crafts acylation |
| Key Starting Material | Dibenzofuran + Phthalic anhydride |